2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidinyl group linked to a pyrazolyl sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the pyrazolyl sulfonyl intermediate: This step involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Synthesis of the piperidinyl intermediate: The piperidinyl group is introduced by reacting piperidine with an appropriate electrophile, such as an alkyl halide.
Coupling of intermediates: The pyrazolyl sulfonyl intermediate is then coupled with the piperidinyl intermediate under suitable conditions, often using a base and a solvent like dichloromethane.
Formation of the final compound: The coupled intermediate is then reacted with a pyrimidine derivative, typically under basic conditions, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl or piperidinyl groups.
Reduction: Reduced derivatives, potentially affecting the sulfonyl or pyrimidine moieties.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Research: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolyl sulfonyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidinyl and pyrimidine moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine is unique due to its combination of a pyrazolyl sulfonyl group with a piperidinyl-pyrimidine scaffold. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-10-13(9-17-18)23(20,21)19-7-3-12(4-8-19)11-22-14-15-5-2-6-16-14/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTDIUKLFUEGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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